(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of hydroxyphenyl, methoxyphenyl, pyrazolyl, and piperidinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual functional groups. The hydroxyphenyl and methoxyphenyl groups are often synthesized through electrophilic aromatic substitution reactions. The pyrazolyl group can be introduced via cyclization reactions involving hydrazines and 1,3-diketones. The piperidinyl group is usually synthesized through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Ru/Al2O3 in toluene have been found effective in similar synthetic processes . Reaction parameters like temperature, solvent, and catalyst loading are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxyphenyl group can be reduced to form phenols.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the methoxyphenyl group yields phenols.
Scientific Research Applications
(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids. The pyrazolyl group can act as a ligand for metal ions, influencing enzymatic activities. The piperidinyl group can interact with receptors and ion channels, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-19-7-3-4-16(13-19)20-14-23-24-21(20)15-8-10-25(11-9-15)22(27)17-5-2-6-18(26)12-17/h2-7,12-15,26H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZQNINWQYBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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